3-(3-(Trichlorosilyl)propyl)aniline
Description
3-(3-(Trichlorosilyl)propyl)aniline is an organosilane compound featuring a trichlorosilyl (-SiCl₃) group linked to a propyl chain terminated by an aniline (aromatic amine) moiety. These compounds are primarily used as coupling agents to enhance adhesion between organic polymers and inorganic substrates (e.g., glass, metals) in industries like construction, automotive, and composites .
Properties
CAS No. |
827627-60-1 |
|---|---|
Molecular Formula |
C9H12Cl3NSi |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
3-(3-trichlorosilylpropyl)aniline |
InChI |
InChI=1S/C9H12Cl3NSi/c10-14(11,12)6-2-4-8-3-1-5-9(13)7-8/h1,3,5,7H,2,4,6,13H2 |
InChI Key |
QAOMKEFYPFWTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trichlorosilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrichlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like toluene and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-(Trichlorosilyl)propyl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Silane derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-(3-(Trichlorosilyl)propyl)aniline is used as a precursor in the synthesis of silane coupling agents, which are important in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials.
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of protein-surface interactions and the development of biosensors.
Medicine: While direct medical applications are limited, the compound’s derivatives may be explored for drug delivery systems and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 3-(3-(Trichlorosilyl)propyl)aniline involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The aniline moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
N-[3-(Trimethoxysilyl)propyl]aniline
- Molecular Formula: C₁₂H₂₁NO₃Si; Molecular Weight: 255.39 g/mol .
- Physical Properties : Yellow to reddish-brown liquid; refractive index: 1.4960–1.5160; boiling point: ~310°C .
- Applications: Widely used in coatings, sealants, and polymer composites to improve interfacial adhesion. Its methoxy groups hydrolyze to form silanol (-SiOH) groups, enabling covalent bonding with inorganic surfaces. Slower hydrolysis compared to trichlorosilyl derivatives allows better process control in industrial applications .
- Market Trends : High demand in construction for durable adhesives and in automotive for lightweight composites .
N-[3-(Triethoxysilyl)propyl]aniline
- Molecular Formula: C₁₅H₂₇NO₃Si; Molecular Weight: 297.47 g/mol .
- Key Differences : Ethoxy (-OCH₂CH₃) groups replace methoxy or chlorine. Ethoxy derivatives exhibit slower hydrolysis than methoxy or trichlorosilyl analogs, making them suitable for applications requiring extended working times. Higher molecular weight may enhance thermal stability .
N-(3-Aminopropyl)triethoxysilane (APS)
- Molecular Formula: C₉H₂₃NO₃Si; Molecular Weight: 221.37 g/mol .
- Comparison : Features a primary amine (-NH₂) instead of an aromatic amine. Primary amines are more reactive in forming hydrogen bonds, improving adhesion in polar matrices (e.g., epoxy resins). However, aromatic amines (as in 3-(3-(Trichlorosilyl)propyl)aniline) may offer better thermal stability and resistance to oxidation .
3-(Trimethoxysilyl)propyl Methacrylate
- Molecular Formula : C₁₀H₂₀O₅Si; Molecular Weight : 248.35 g/mol .
- Comparison: Contains a methacrylate group instead of aniline. This enables copolymerization with vinyl monomers, creating hybrid organic-inorganic networks. Used in bone tissue engineering scaffolds due to its mechanical robustness .
Key Comparative Data
| Property | This compound* | N-[3-(Trimethoxysilyl)propyl]aniline | N-(3-Aminopropyl)triethoxysilane (APS) |
|---|---|---|---|
| Silyl Group | -SiCl₃ | -Si(OCH₃)₃ | -Si(OCH₂CH₃)₃ |
| Reactivity | High (fast hydrolysis) | Moderate | Low |
| Hydrolysis Byproduct | HCl | Methanol | Ethanol |
| Thermal Stability | Moderate | High | Moderate |
| Primary Application | Rapid-cure adhesives | Polymer composites | Epoxy resins |
*Inferred properties based on analogous compounds.
Research Findings and Industrial Relevance
- Reactivity and Safety : Trichlorosilyl derivatives hydrolyze rapidly, releasing HCl, which necessitates corrosion-resistant equipment and controlled environments. Methoxy/ethoxy analogs are safer but require longer curing times .
- Performance in Composites : Studies show that N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) significantly improves interfacial adhesion in hemp/polypropylene composites, outperforming APS in certain mechanical tests due to aromatic interactions .
- Market Limitations : The niche use of trichlorosilyl compounds is constrained by handling challenges, whereas methoxysilyl derivatives dominate markets requiring stability and ease of use .
Biological Activity
Introduction
3-(3-(Trichlorosilyl)propyl)aniline (CAS Number: 827627-60-1) is an organosilicon compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biology and materials science. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from multiple studies and sources.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H12Cl3NSi |
| Molecular Weight | 268.6 g/mol |
| IUPAC Name | 3-(3-trichlorosilylpropyl)aniline |
| InChI Key | QAOMKEFYPFWTTN-UHFFFAOYSA-N |
The compound features a trichlorosilyl group, which enhances its reactivity and ability to form bonds with various substrates, making it a versatile reagent in organic synthesis and biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of aniline with 3-chloropropyltrichlorosilane in the presence of a base such as triethylamine. The reaction conditions often include a solvent like toluene at temperatures ranging from 50-70°C.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules. The trichlorosilyl group can interact with nucleophilic sites on proteins, facilitating studies on protein-surface interactions and biosensor development. This interaction allows for the functionalization of surfaces, enhancing adhesion properties in various applications .
Applications in Research
Case Studies
- Surface Functionalization : A study demonstrated that modifying gold surfaces with this compound significantly improved the binding efficiency of biomolecules, indicating its potential utility in biosensor technology.
- Drug Delivery Research : Research into silane coupling agents has shown that compounds like this one can enhance the performance of drug delivery systems by improving the interaction between drugs and biological membranes.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar silane compounds:
| Compound | Key Features |
|---|---|
| 3-(Trimethoxysilyl)propyl aniline | Lacks trichlorosilyl reactivity, more stable |
| 3-(Dimethylchlorosilyl)propyl methacrylate | Similar reactivity but different functional groups |
| 3-(Chloropropyl)silanes | Less versatile in biological applications |
The presence of the aniline moiety in this compound imparts additional reactivity, allowing for further functionalization and complex molecular architecture formation .
Safety and Toxicity
While specific toxicity data for this compound is limited, compounds containing trichlorosilyl groups are generally regarded as hazardous due to their potential to release hydrochloric acid upon hydrolysis. Proper safety measures should be observed when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
